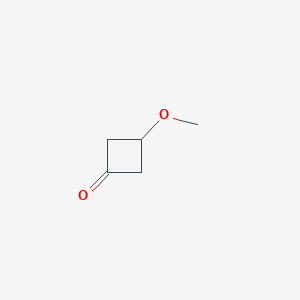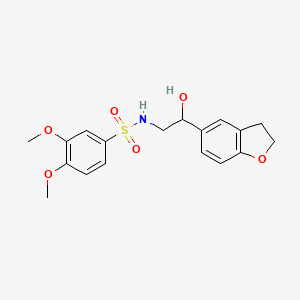
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide” is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.37. It is a derivative of furan, a five-membered heterocyclic ring with 4 carbon atoms and 1 oxygen atom .
Synthesis Analysis
The synthesis of furan derivatives, such as the compound , often involves the use of microwave radiation under mild synthetic conditions . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized to yield the final compounds .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide” includes a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .Chemical Reactions Analysis
Furan derivatives, including the compound , can undergo various structural reactions . These reactions offer enormous scope in the field of medicinal chemistry .Scientific Research Applications
Synthesis and Reactivity
- Synthesis Methods : Various synthetic methods have been developed for furan and thiophene derivatives, highlighting their utility in creating complex molecules. For instance, furan-2-carboxamide derivatives have been synthesized using different catalysts and conditions, showing the flexibility in synthesizing these compounds for further applications (Aleksandrov & El’chaninov, 2017).
Biobased Materials
- Polyester Synthesis : Furan derivatives, including 2,5-bis(hydroxymethyl)furan, have been used to synthesize biobased polyesters, indicating their potential in creating sustainable materials. These novel biobased furan polyesters exhibit promising properties for various applications (Jiang et al., 2014).
Biological Activities
- Antibacterial Activities : Furan-2-carboxamide analogues have been investigated for their antibacterial properties, showing effectiveness against drug-resistant bacteria, which underscores their potential in developing new antibacterial agents (Siddiqa et al., 2022).
- Influenza A Virus Inhibitors : A study on furan-carboxamide derivatives has identified novel inhibitors against lethal H5N1 influenza A virus, demonstrating the potential of these compounds in antiviral therapies (Yongshi et al., 2017).
Solar Energy Conversion
- Dye-Sensitized Solar Cells : Phenothiazine derivatives with furan linkers have been synthesized and used in dye-sensitized solar cells, showing improved solar energy-to-electricity conversion efficiency. This indicates the role of furan derivatives in enhancing renewable energy technologies (Kim et al., 2011).
Antitumor and Antiprotozoal Agents
- Antitumor and Antiprotozoal Activities : Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including furan derivatives, has shown significant antiprotozoal activities, highlighting their potential in treating protozoal infections and cancer (Ismail et al., 2004).
Mechanism of Action
Target of Action
The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . .
Mode of Action
Furan derivatives are known for their diverse biological activities . They have been used as antimicrobial agents , indicating that they may interact with bacterial cells to inhibit their growth or kill them.
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may affect multiple biochemical pathways.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have various molecular and cellular effects.
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-11(8-16-15(18)14-2-1-6-19-14)13-4-3-12(20-13)10-5-7-21-9-10/h1-7,9,11,17H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKMMGPHROQRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)
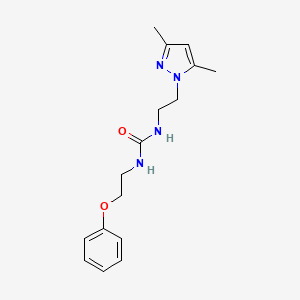
![Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2941624.png)
![(2-Chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2941625.png)
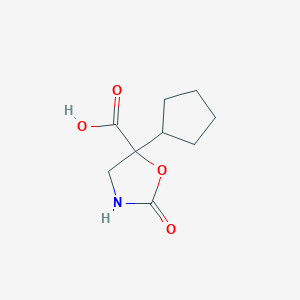
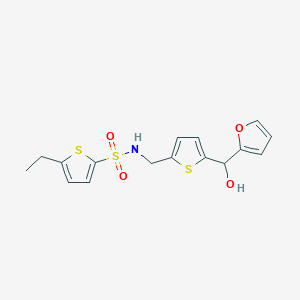


![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)
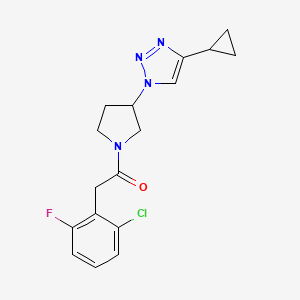
![[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2941638.png)
![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)
